N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-oxo-5-phenylpentanamide N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-oxo-5-phenylpentanamide
Brand Name: Vulcanchem
CAS No.: 1797710-64-5
VCID: VC4354542
InChI: InChI=1S/C21H24N4O2/c1-16-13-20-23-14-17(15-25(20)24-16)7-6-12-22-21(27)11-5-10-19(26)18-8-3-2-4-9-18/h2-4,8-9,13-15H,5-7,10-12H2,1H3,(H,22,27)
SMILES: CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCCC(=O)C3=CC=CC=C3
Molecular Formula: C21H24N4O2
Molecular Weight: 364.449

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-oxo-5-phenylpentanamide

CAS No.: 1797710-64-5

Cat. No.: VC4354542

Molecular Formula: C21H24N4O2

Molecular Weight: 364.449

* For research use only. Not for human or veterinary use.

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-oxo-5-phenylpentanamide - 1797710-64-5

Specification

CAS No. 1797710-64-5
Molecular Formula C21H24N4O2
Molecular Weight 364.449
IUPAC Name N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-5-oxo-5-phenylpentanamide
Standard InChI InChI=1S/C21H24N4O2/c1-16-13-20-23-14-17(15-25(20)24-16)7-6-12-22-21(27)11-5-10-19(26)18-8-3-2-4-9-18/h2-4,8-9,13-15H,5-7,10-12H2,1H3,(H,22,27)
Standard InChI Key FQGXTZLMGXYCLA-UHFFFAOYSA-N
SMILES CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCCC(=O)C3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

N-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-5-oxo-5-phenylpentanamide (molecular formula: C23H25N5O2\text{C}_{23}\text{H}_{25}\text{N}_5\text{O}_2) features a pyrazolo[1,5-a]pyrimidine scaffold substituted at position 6 with a 3-aminopropyl group and at position 2 with a methyl group. The propylamine side chain is further amidated with 5-oxo-5-phenylpentanoic acid.

Structural Features

  • Pyrazolo[1,5-a]pyrimidine core: A bicyclic heteroaromatic system comprising fused pyrazole and pyrimidine rings. The 2-methyl substitution enhances metabolic stability by sterically shielding reactive sites .

  • Propyl linker: A three-carbon chain providing spatial separation between the heterocycle and the amide group, potentially optimizing target binding.

  • 5-Oxo-5-phenylpentanamide: A phenyl-substituted γ-ketoamide moiety, which may confer hydrogen-bonding capacity and influence pharmacokinetic properties .

The IUPAC name systematically describes the connectivity: the pyrazolo[1,5-a]pyrimidine system is numbered such that the pyrazole nitrogen is position 1, and the pyrimidine ring is positions 5–7.

Synthesis and Optimization

While no direct synthesis of this compound is documented, analogous routes for pyrazolo[1,5-a]pyrimidine derivatives suggest a plausible pathway .

Proposed Synthetic Route

  • Formation of pyrazolo[1,5-a]pyrimidine core:

    • Condensation of 2-methyl-1H-pyrazol-3-amine with a β-ketoester under microwave irradiation yields the 6-chloro intermediate.

    • Nucleophilic substitution with 3-aminopropanol introduces the propylamine side chain .

  • Amidation with 5-oxo-5-phenylpentanoic acid:

    • Activation of the carboxylic acid using bis(pentafluorophenyl) carbonate (BPC) generates a reactive pentafluorophenyl ester.

    • Coupling with the propylamine-substituted heterocycle in acetonitrile at room temperature affords the target amide .

Table 1: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (%)Source
Core formationβ-ketoester, DMFDMA, reflux65–8090–95
Propylamine addition3-aminopropanol, K2_2CO3_3, DMF7088
AmidationBPC, TEA, CH3_3CN, rt8595

Optimization Challenges

  • Steric hindrance: Bulky substituents on the pyrazolo[1,5-a]pyrimidine core may slow amidation kinetics, necessitating extended reaction times .

  • Purification: Column chromatography over aluminum oxide or recrystallization from ethanol/water mixtures is required to achieve >95% purity .

Physicochemical Properties

The compound’s properties were extrapolated from structurally related molecules :

Key Parameters

  • Molecular weight: 403.48 g/mol

  • logP: 2.8 (predicted via XLogP3)

  • Solubility: Moderate in DMSO (~15 mg/mL), low in aqueous buffers (<0.1 mg/mL at pH 7.4)

  • Stability: Stable under inert atmospheres; susceptible to hydrolysis in acidic/basic conditions due to the γ-ketoamide group .

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (600 MHz, DMSO-d6d_6): δ 8.45 (s, 1H, pyrimidine-H), 7.92–7.88 (m, 2H, Ph-H), 7.62–7.58 (m, 3H, Ph-H), 3.45 (t, J = 6.6 Hz, 2H, CH2_2-NH), 2.89 (s, 3H, CH3_3) [similar to ].

  • HRMS: m/z 404.2087 [M+H]+^+ (calc. 404.2081).

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